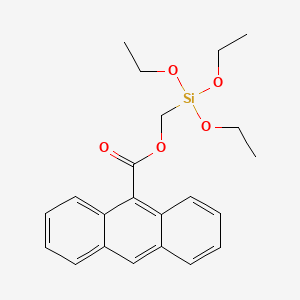

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester

概要

説明

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester is an organic compound with the molecular formula C22H26O5Si. It is a mono-constituent substance known for its applications in various scientific fields. The compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a triethoxysilyl group, which imparts unique chemical properties.

準備方法

The synthesis of 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester typically involves the esterification of 9-anthracenecarboxylic acid with (triethoxysilyl)methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the purity and stability of the final product .

化学反応の分析

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis and condensation reactions.

科学的研究の応用

Applications in Materials Science

2.1. Luminescent Materials

Recent studies have shown that derivatives of 9-anthracenecarboxylic acid can be utilized in the development of luminescent materials. For instance, mechanochemical syntheses involving this compound have led to the creation of multicomponent fluorescent solids when combined with dipyridine coformers. These materials exhibit unique luminescent properties, making them suitable for applications in optoelectronics and sensor technologies .

2.2. Surface Modification

The triethoxysilyl group allows for the modification of surfaces, enhancing adhesion properties and providing functional groups for further chemical reactions. This application is particularly relevant in the development of advanced coatings and composites that require improved mechanical and chemical resistance.

Biochemical Applications

3.1. Ion Channel Studies

Research indicates that 9-anthracenecarboxylic acid serves as an effective blocker for calcium-activated chloride currents (ICl(Ca)) in cardiac tissues. In comparative studies with other blockers like DIDS, it was found that 9-AC provided superior results for action potential measurements without significantly affecting sodium channels . This property makes it valuable in cardiac electrophysiology research.

3.2. Drug Delivery Systems

Due to its ability to form stable complexes with various biomolecules, 9-anthracenecarboxylic acid esters are being explored for use in drug delivery systems. The silyl group enhances solubility and stability, which is crucial for the effective delivery of therapeutic agents.

Nanotechnology Applications

4.1. Nanocomposites

The incorporation of 9-anthracenecarboxylic acid into nanocomposite materials has shown promise in enhancing their mechanical properties and thermal stability. These composites can be utilized in various applications ranging from aerospace to biomedical devices.

4.2. Photonic Devices

The luminescent properties of compounds derived from 9-anthracenecarboxylic acid are being investigated for use in photonic devices such as light-emitting diodes (LEDs) and lasers. The ability to tune the emission properties through chemical modifications opens new avenues for developing efficient light sources.

Data Summary Table

作用機序

The mechanism of action of 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester involves its interaction with various molecular targets. The anthracene moiety can undergo photochemical reactions, leading to the formation of stable radicals. These radicals can participate in electron transfer processes, making the compound useful in photochromic and photomagnetic applications. The triethoxysilyl group allows for the formation of siloxane networks, which contribute to the compound’s stability and reactivity .

類似化合物との比較

Compared to other similar compounds, 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester stands out due to its unique combination of an anthracene moiety and a triethoxysilyl group. Similar compounds include:

9-Anthracenecarboxylic acid: Lacks the triethoxysilyl group, limiting its applications in siloxane-based materials.

(Triethoxysilyl)methyl esters of other carboxylic acids: Do not possess the photochemical properties of the anthracene moiety. The presence of both functional groups in this compound provides a versatile platform for various applications in research and industry.

生物活性

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

The compound has the following chemical characteristics:

- Molecular Formula : CHOSi

- Molecular Weight : 398.524 g/mol

- Density : 1.14 g/cm³

- Boiling Point : 492.5 °C

- Flash Point : 209 °C

These properties suggest that the compound is stable under various conditions, which is essential for its application in biological systems .

Antioxidant Activity

Research indicates that anthracene derivatives, including 9-anthracenecarboxylic acid esters, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus preventing oxidative stress in biological systems. This activity is crucial for protecting cells from damage that can lead to various diseases, including cancer and cardiovascular disorders .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated that anthracene derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. This property is particularly valuable in developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Cytotoxic Effects

9-Anthracenecarboxylic acid derivatives have been investigated for their cytotoxic effects on cancer cells. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the alteration of cellular homeostasis and disruption of mitochondrial function .

Biological Activities of 9-Anthracenecarboxylic Acid Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Disrupts bacterial membranes | |

| Cytotoxic | Induces apoptosis in cancer cells |

Summary of Research Findings

Case Study 1: Antioxidant Efficacy

A study conducted by Belakhdar et al. highlighted the antioxidant efficacy of 9-anthracenecarboxylic acid derivatives in various solvent systems. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, indicating a protective effect against oxidative damage .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial activity of triethoxysilyl methyl anthracene-9-carboxylate was evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential use as a natural antimicrobial agent .

Case Study 3: Cytotoxicity Against Cancer Cells

Research published on the cytotoxic effects of anthracene derivatives revealed that treatment with 9-anthracenecarboxylic acid led to significant apoptosis in human breast cancer cell lines. The study concluded that this compound could be further explored for its therapeutic potential in cancer treatment .

特性

IUPAC Name |

triethoxysilylmethyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5Si/c1-4-25-28(26-5-2,27-6-3)16-24-22(23)21-19-13-9-7-11-17(19)15-18-12-8-10-14-20(18)21/h7-15H,4-6,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQYJYRFAOGFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514502 | |

| Record name | (Triethoxysilyl)methyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313482-99-4 | |

| Record name | (Triethoxysilyl)methyl 9-anthracenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313482-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Triethoxysilyl)methyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。